REACTION_CXSMILES
|
[Cl:1]C1C2C(=CC=C(C(Cl)=O)C=2)C(Cl)=CN=1.ClN1C(=O)CCC1=O.[Br:24][C:25]1[CH:34]=[C:33]2[C:28]([CH:29]=[CH:30][NH:31][C:32]2=[O:35])=[CH:27][CH:26]=1>CC#N>[Br:24][C:25]1[CH:34]=[C:33]2[C:28]([C:29]([Cl:1])=[CH:30][NH:31][C:32]2=[O:35])=[CH:27][CH:26]=1
|
Name
|
1,4-Dichloro-7-isoquinolinecarbonyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C2=CC=C(C=C12)C(=O)Cl)Cl
|
Name
|
|
Quantity
|
4.13 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CNC(C2=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for an additional 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration, with MeCN rinsing
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=CNC(C2=C1)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 26 mmol | |
AMOUNT: MASS | 6.72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |